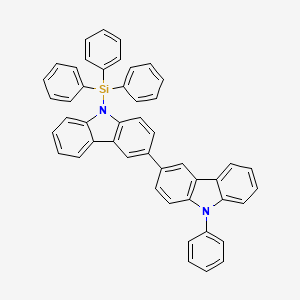
9-Phenyl-9'-(triphenylsilyl)-9H,9'H-3,3'-bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole is a complex organic compound with the molecular formula C48H34N2Si.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole typically involves the reaction of carbazole derivatives with phenyl and triphenylsilyl groups under specific conditions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such complex organic compounds generally involves scalable reactions that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
化学反応の分析
Types of Reactions
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole has been extensively studied for its applications in:
Organic Light-Emitting Diodes (OLEDs): It serves as a host material in blue phosphorescent OLEDs, achieving high quantum efficiency and power efficiency.
Photovoltaics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, influencing the electronic properties of the materials it is incorporated into. These interactions are crucial for its function in OLEDs and other electronic devices .
類似化合物との比較
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Another carbazole derivative used in OLEDs.
1,3-Bis(N-carbazolyl)benzene: Known for its high thermal stability and use in electronic applications.
3,6-Di-tert-butylcarbazole: Utilized in various organic electronic devices.
Uniqueness
9-Phenyl-9’-(triphenylsilyl)-9H,9’H-3,3’-bicarbazole stands out due to its unique combination of phenyl and triphenylsilyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for high-efficiency OLEDs and other advanced electronic applications .
特性
分子式 |
C48H34N2Si |
|---|---|
分子量 |
666.9 g/mol |
IUPAC名 |
triphenyl-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]silane |
InChI |
InChI=1S/C48H34N2Si/c1-5-17-37(18-6-1)49-45-27-15-13-25-41(45)43-33-35(29-31-46(43)49)36-30-32-48-44(34-36)42-26-14-16-28-47(42)50(48)51(38-19-7-2-8-20-38,39-21-9-3-10-22-39)40-23-11-4-12-24-40/h1-34H |
InChIキー |
FGESGPYYCGKQAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















